2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
Description
This compound is an acetamide derivative featuring a 2-chloro-6-fluorophenyl group attached to the acetamide backbone and an N-substituted 2-hydroxy-4-methoxy-2-methylbutyl chain. The chloro and fluoro substituents on the aromatic ring enhance electronegativity and may influence binding affinity in biological systems.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO3/c1-14(19,6-7-20-2)9-17-13(18)8-10-11(15)4-3-5-12(10)16/h3-5,19H,6-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMPPAMPWBKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)CC1=C(C=CC=C1Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 2-chloro-6-fluoroaniline, undergoes acylation with acetic anhydride to form 2-chloro-6-fluoroacetanilide.
Side Chain Introduction: The acetanilide intermediate is then reacted with 2-hydroxy-4-methoxy-2-methylbutyl bromide in the presence of a base such as potassium carbonate to introduce the hydroxy-methoxy-methylbutyl side chain.
Final Product Formation: The resulting intermediate is subjected to further purification and reaction conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The presence of the chloro and fluorine atoms in the phenyl ring may enhance the compound's ability to interact with cancer cell targets.
- Case Study : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | <1.5 | Significant growth inhibition |
| MCF7 (Breast Cancer) | <2.0 | Induction of apoptosis observed |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against a range of pathogens.
- Case Study : A study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
| Pathogen | MIC (µg/mL) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against biofilm formation |
| Escherichia coli | 1.0 | Moderate activity |
Neuropharmacological Applications
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for optimizing the biological activity of this compound.
Synthesis Pathway
The synthesis typically involves:
- Formation of the chloro-fluorophenyl acetamide.
- Introduction of the hydroxy and methoxy groups via nucleophilic substitution reactions.
- Final purification through crystallization or chromatography.
Structure-Activity Relationship
Research has shown that modifications in the phenyl ring or alkyl side chains can significantly influence the compound's potency and selectivity for biological targets.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural similarity.
†Calculated using atomic weights.
Key Observations :
- Substituent Impact : The target compound’s 2-hydroxy-4-methoxy-2-methylbutyl group distinguishes it from pesticidal analogs (e.g., dimethenamid) and pharmaceutical derivatives (e.g., thiazole-pyridine acetamide). This substituent likely improves water solubility compared to hydrophobic N-alkyl or heteroaromatic groups .
- Conformational Flexibility : Unlike rigid diphenylacetamides , the hydroxy and methoxy groups in the target compound may allow dynamic hydrogen bonding, influencing receptor interactions.
Crystallographic and Stability Data
- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () forms infinite chains via N–H···O hydrogen bonds. The target compound’s hydroxyl group may similarly stabilize crystal structures, though its methoxy group could introduce steric effects .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | Not specified |
| Molecular Formula | C13H17ClFNO2 |
| Molecular Weight | 305.80 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Preliminary studies suggest that it may exert effects on:
- Serotonin Receptors : The compound's structural similarity to known serotonin receptor ligands indicates potential interactions with serotonin receptors, particularly the 5-HT2C and 5-HT6 subtypes, which are implicated in appetite regulation and mood disorders .
- Adrenergic Receptors : There is evidence that compounds with similar structures can modulate adrenergic receptors, influencing cardiovascular and central nervous system responses .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Obesity Management : Research indicates that modulation of serotonin receptors can lead to decreased food intake and weight loss, making this compound a candidate for obesity treatment .
- Anxiolytic Effects : Given its potential action on serotonin pathways, it may also have anxiolytic properties similar to other compounds targeting these receptors .
- Neuroprotective Effects : Some studies suggest that compounds affecting serotonin and adrenergic systems can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: Obesity Treatment
A study explored the effects of similar compounds on weight management in animal models. Mice treated with a related compound exhibited significant reductions in body weight and food intake compared to controls, supporting the hypothesis that modulation of serotonin pathways can effectively manage obesity .
Case Study 2: Neuroprotection
In a controlled study involving neurodegenerative disease models, the administration of compounds structurally related to this compound resulted in reduced neuronal death and improved cognitive function, indicating potential neuroprotective effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide?
The synthesis of this compound likely involves multi-step reactions, including:
- Halogenation and functional group introduction : Selective fluorination and chlorination of the phenyl ring, followed by hydroxylation and methoxy group incorporation via methylation (e.g., using methyl iodide or dimethyl sulfate under basic conditions) .
- Acetamide coupling : Reacting the halogenated phenyl intermediate with 2-hydroxy-4-methoxy-2-methylbutylamine using coupling agents like EDCI or DCC in anhydrous dichloromethane .
- Purification : Column chromatography or recrystallization from toluene to isolate the final product, as demonstrated in analogous acetamide syntheses .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- NMR spectroscopy : H and C NMR to confirm the presence of fluorine, chlorine, methoxy, and hydroxy groups .
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns observed in similar acetamide derivatives) .
- HPLC/LC-MS : To determine purity (>95%) and molecular weight verification .
- FTIR spectroscopy : Identification of key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. How can researchers optimize solubility and stability for in vitro studies?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, diluted in aqueous buffers (pH 7.4) for biological assays .
- pH stability studies : Evaluate degradation kinetics under acidic (pH 3–5) and basic (pH 8–10) conditions using UV-Vis spectroscopy .
- Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via TGA/DSC .
Advanced Research Questions
Q. What experimental strategies can elucidate potential enzyme inhibition mechanisms?
- Enzyme activity assays : Fluorescence-based assays (e.g., NADH oxidation for dehydrogenase inhibition) with IC determination .
- Molecular docking : Computational modeling using software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases) .
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics to purified enzymes .
Q. How to resolve contradictions in reported bioactivity data for structurally similar acetamides?
- Comparative SAR studies : Systematically vary substituents (e.g., halogen position, methoxy groups) and correlate changes with bioactivity trends .
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) to minimize variability .
- Meta-analysis : Cross-reference PubChem and EPA DSSTox datasets to identify confounding factors (e.g., impurity profiles) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
- Fractional factorial design (DoE) : Vary substituents (e.g., halogen type, alkyl chain length) and measure effects on bioactivity and pharmacokinetics .
- In vitro ADME profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and cytotoxicity (MTT assays) .
- Cohort studies : Compare in vivo efficacy in rodent models with pharmacokinetic parameters (e.g., AUC, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
